Lipophilicity Divergence: 3,4-Dimethoxyphenyl Sulfonyl Group Provides Lower LogP than 5-Chlorothiophenyl and Non-Pyrazine Analogs
The computed XLogP3 for the 3,4-dimethoxyphenyl sulfonyl scaffold (inferred from the 3-methoxy regioisomer) is 1.4 [1], substantially lower than the 5-chlorothiophenyl analog (XLogP3 = 2.4) [2] and the non-pyrazine scaffold 1-((3,4-dimethoxyphenyl)sulfonyl)pyrrolidine (ACD/LogP = 2.57) . Lower lipophilicity is associated with reduced plasma protein binding and improved metabolic stability, making this compound a more suitable candidate for CNS-oriented programs where logP values between 1 and 3 are desired [1][2].
| Evidence Dimension | Lipophilicity (XLogP3 / LogP) |
|---|---|
| Target Compound Data | XLogP3 ≈ 1.4 (inferred from 3-OMe regioisomer) |
| Comparator Or Baseline | 5-chlorothiophenyl analog XLogP3 = 2.4; non-pyrazine scaffold ACD/LogP = 2.57 |
| Quantified Difference | ΔXLogP3 ≈ -1.0 vs. chlorothiophenyl; ΔLogP ≈ -1.17 vs. non-pyrazine |
| Conditions | Computed using Cactvs (PubChem) and ACD/Labs (ChemSpider) algorithms |
Why This Matters
Lower lipophilicity reduces the risk of off-target binding and enhances aqueous solubility, critical for achieving adequate CNS exposure and minimizing hepatotoxicity.
- [1] PubChem CID 91626990, 2-((1-((3,4-Dimethoxyphenyl)sulfonyl)pyrrolidin-3-yl)oxy)-3-methoxypyrazine, Compound Summary, National Center for Biotechnology Information. View Source
- [2] Kuujia CAS 2034499-37-9, 2-({1-(5-chlorothiophen-2-yl)sulfonyl)pyrrolidin-3-yl}oxy)-6-methoxypyrazine, Propriétés chimiques et physiques. View Source
